molecular formula C25H29N3O2S2 B5459235 (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5459235
M. Wt: 467.7 g/mol
InChI Key: MGRVBORJURNQKQ-QJOMJCCJSA-N
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Description

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is functionalized with piperazine and propoxyphenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactionsCommon reagents used include thioamides, aldehydes, and piperazine derivatives, under conditions such as reflux in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.

    Substitution: Nucleophilic substitution reactions can modify the piperazine or propoxyphenyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its thiazolidinone core and piperazine moiety make it particularly versatile for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S2/c1-3-16-30-21-10-8-20(9-11-21)17-23-24(29)28(25(31)32-23)18-26-12-14-27(15-13-26)22-7-5-4-6-19(22)2/h4-11,17H,3,12-16,18H2,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRVBORJURNQKQ-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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